Hentriacontanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hentriacontanoic acid can be synthesized through the reaction of the olefin triacontene-1 with appropriate reagents to yield linear n-henatriacontanoic acid . This process involves the use of specific catalysts and reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is typically extracted from natural sources such as peat wax and montan wax . The extraction process involves the use of solvents like chloroform to separate the acid from other components . The extracted acid is then purified through various techniques to obtain a high-purity product suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Hentriacontanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding ketone or aldehyde using oxidizing agents.
Reduction: The acid can be reduced to its corresponding alcohol using reducing agents.
Substitution: this compound can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Hentriacontanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of hentriacontanoic acid involves its interaction with various molecular targets and pathways. As a long-chain fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its carboxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and stability .
Comparison with Similar Compounds
Hentriacontanoic acid can be compared with other long-chain saturated fatty acids, such as:
- Triacontanoic acid (C30H60O2)
- Dotriacontanoic acid (C32H64O2)
- Tetratriacontanoic acid (C34H68O2)
Uniqueness: this compound is unique due to its specific chain length (31 carbon atoms), which imparts distinct physical and chemical properties. Its high melting point and long carbon chain make it particularly suitable for applications requiring thermal stability and hydrophobicity .
Properties
IUPAC Name |
hentriacontanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33/h2-30H2,1H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLMUMPTRGEPCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191623 | |
Record name | Hentriacontanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Hentriacontanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14519 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
38232-01-8 | |
Record name | Hentriacontanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38232-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hentriacontanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038232018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hentriacontanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HENTRIACONTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8P9L2CU4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of hentriacontanoic acid in plant research?
A1: this compound is primarily utilized as an internal standard in plant metabolite analysis. [, ] In a study investigating photorespiratory metabolism in Arabidopsis thaliana, researchers used this compound to normalize metabolite data obtained through gas chromatography-mass spectrometry (GC-MS). [] This normalization process allows for accurate comparison of metabolite levels across different samples by accounting for variations in sample preparation and instrument response.
Q2: Can you provide details about the structure and identification of this compound?
A2: this compound is a saturated fatty acid with a 31-carbon chain.
Q3: Are there any known alternative compounds to this compound for its specific applications in research?
A3: While this compound is a commonly employed internal standard, other compounds with similar properties can also be used. The choice of an appropriate internal standard depends on factors like the specific analytical technique, target analytes, and desired accuracy. Researchers often select internal standards that are chemically similar to their target analytes but not naturally present in the sample matrix to avoid interference.
- South, P. F., et al. (2017). Bile acid sodium symporter BASS6 can transport glycolate and is involved in photorespiratory metabolism in Arabidopsis thaliana. The Plant Cell, 29(4), 791–809.
- Ahmad, R., et al. (2011). Chemical constituents of Melicope ptelefolia. Journal of Asian Natural Products Research, 13(10), 959–965.
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